molecular formula C10H12N2OS B8533110 2-mercapto-1H-benzimidazole-1-propanol CAS No. 65214-44-0

2-mercapto-1H-benzimidazole-1-propanol

Cat. No.: B8533110
CAS No.: 65214-44-0
M. Wt: 208.28 g/mol
InChI Key: RNQZLQWESDIMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercapto-1H-benzimidazole-1-propanol is a chemical compound of interest in pharmaceutical and organic chemistry research. It is built around the benzimidazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. The structure incorporates a 1-propanol substitution on the nitrogen atom, which can influence the molecule's solubility and binding properties, alongside a thiol (mercapto) group at the 2-position that serves as a key functional handle for further chemical modification . Researchers utilize this compound primarily as a versatile building block or intermediate in the synthesis of more complex molecules. The reactive thiol group can undergo alkylation to form thioethers or oxidation to form disulfides, allowing for the creation of diverse compound libraries for structure-activity relationship (SAR) studies . The specific properties imparted by the 1-propanol side chain may be explored to optimize the physicochemical and pharmacokinetic profiles of lead compounds. This product is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65214-44-0

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

3-(3-hydroxypropyl)-1H-benzimidazole-2-thione

InChI

InChI=1S/C10H12N2OS/c13-7-3-6-12-9-5-2-1-4-8(9)11-10(12)14/h1-2,4-5,13H,3,6-7H2,(H,11,14)

InChI Key

RNQZLQWESDIMLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CCCO

Origin of Product

United States

Synthetic Methodologies for 2 Mercapto 1h Benzimidazole 1 Propanol and Its Analogs

Precursor Synthesis and Intermediate Derivativatization Strategies

The foundational step in producing the target compound and its analogs is the synthesis of the 2-mercaptobenzimidazole (B194830) scaffold. Following the creation of this core structure, strategic derivatization is employed to introduce the desired functional groups at specific positions.

The most common and direct method for synthesizing the 2-mercaptobenzimidazole precursor involves the condensation of an o-phenylenediamine with carbon disulfide (CS₂) or a related xanthate. This reaction provides a reliable route to the benzimidazole-2-thione structure.

The general reaction involves heating o-phenylenediamine with carbon disulfide, often in the presence of a base like potassium hydroxide in an alcoholic solvent. orgsyn.org The base facilitates the reaction, and the mixture is typically refluxed for several hours. An alternative approach uses potassium ethyl xanthate instead of carbon disulfide and KOH, which proceeds under similar reflux conditions in aqueous ethanol. ijptjournal.com Upon completion, the reaction mixture is acidified to precipitate the 2-mercaptobenzimidazole product. researchgate.net This method is also applicable for producing substituted analogs by starting with appropriately substituted o-phenylenediamines. For instance, 4-methoxy-o-phenylenediamine can be used to produce 5-methoxy-2-mercaptobenzimidazole. orgsyn.orgresearchgate.net Some procedures have also utilized an autoclave for this synthesis. acs.org

Table 1: Summary of Synthetic Methods for 2-Mercaptobenzimidazole
ReactantsBase/ReagentSolventConditionsYieldReference
o-Phenylenediamine, Carbon DisulfidePotassium Hydroxide95% Ethanol / WaterReflux for 3 hoursNot specified orgsyn.orgresearchgate.net
o-PhenylenediaminePotassium Ethyl Xanthate95% Ethanol / WaterReflux for 3 hours84-86.5% ijptjournal.com
o-Phenylenediamine, Carbon DisulfideNot specifiedNot specifiedAutoclaveNot specified acs.org

The introduction of a propanol (B110389) group at the N-1 position of 2-mercaptobenzimidazole presents a significant regioselectivity challenge. The 2-mercaptobenzimidazole molecule exists in a tautomeric equilibrium between the thione form (benzimidazole-2-thione) and the thiol form (2-mercaptobenzimidazole). This results in three potential nucleophilic sites for alkylation: the sulfur atom and the two nitrogen atoms (N-1 and N-3).

Under typical alkylation conditions, which often involve a base, the sulfur atom is deprotonated to form a thiolate. This thiolate is a soft and highly potent nucleophile, making S-alkylation the kinetically favored and most commonly observed outcome. nih.gov Studies on the alkylation of 2-mercaptobenzimidazole with various alkyl halides, such as allyl bromide, in a two-phase system with aqueous potassium hydroxide, have shown that S-alkylation occurs exclusively, with no N-alkylation products being formed. nih.gov

Therefore, a direct N-alkylation to produce 2-mercapto-1H-benzimidazole-1-propanol is not a straightforward process. A plausible, though more complex, synthetic strategy to achieve the desired N-1 propanol functionalization would involve a multi-step protection-alkylation-deprotection sequence:

S-Protection: The first step would involve protecting the highly nucleophilic sulfur atom with a suitable protecting group. This would prevent S-alkylation in the subsequent step.

N-Alkylation: With the sulfur atom blocked, the N-1 position can be targeted for alkylation. The S-protected intermediate could then be reacted with an alkylating agent containing the propanol moiety, such as 3-chloro-1-propanol or 1-bromo-3-propanol, in the presence of a base to yield the N-alkylated product.

S-Deprotection: The final step would involve the selective removal of the sulfur protecting group to reveal the thiol/thione functionality, yielding the target compound, this compound.

This proposed pathway circumvents the inherent preference for S-alkylation by temporarily masking the sulfur's reactivity.

A wide array of alkylation and acylation reactions have been performed on the 2-mercaptobenzimidazole scaffold, providing insight into its reactivity. The outcomes of these reactions are highly dependent on the reagents and conditions used.

S-Alkylation: As previously noted, S-alkylation is the most common result. Reactions with various alkyl halides (e.g., methyl iodide, ethyl bromide, propyl bromide) in the presence of a base like sodium hydroxide in ethanol readily produce 2-(alkylthio)benzimidazoles. acs.org Phase-transfer catalysis has also been employed to facilitate S-alkylation with reagents like α-bromo-m-xylene, which also yields the S-alkylated product exclusively under specific conditions. nih.gov

N-Acylation: Acylation reactions tend to occur at the nitrogen atom. For example, N-monoacylation can be achieved using phase-transfer catalysis. ijptjournal.com In some cases, a reaction sequence can involve initial S-alkylation followed by N-acylation. One study demonstrated that the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones first leads to an S-alkylated intermediate, which then undergoes N-acylation via C-C bond cleavage. nih.gov

N,S-Dialkylation and Trialkylation: Under more forcing conditions, multiple sites can be alkylated. For instance, refluxing 2-mercaptobenzimidazole with an excess of an n-alkyl bromide in acetonitrile for an extended period (72 hours) in the presence of potassium carbonate and a phase-transfer catalyst can lead to the formation of 1,3-dialkyl-2-(alkylthio)-1H-benzimidazolium bromides, where both nitrogens and the sulfur atom are alkylated. nih.gov

Table 2: Examples of Alkylation and Acylation Reactions on 2-Mercaptobenzimidazole
Reagent(s)ConditionsPosition(s) FunctionalizedProduct TypeReference
Alkyl Halides, NaOHEthanol, RefluxSulfur2-(Alkylthio)benzimidazole acs.org
Allyl Bromide, KOHDichloromethane/Water (Two-phase), Phase-transfer catalystSulfur2-(Allylthio)benzimidazole nih.gov
Acylating AgentsSolid/Liquid, Phase-transfer catalystNitrogenN-Acyl-2-mercaptobenzimidazole ijptjournal.com
2-Bromo-1,3-diketonesDichloromethane, Room TemperatureSulfur, then NitrogenS-Alkylated, N-Acylated product nih.gov
Excess n-Alkyl Bromide, K₂CO₃Acetonitrile, Reflux (72h), Phase-transfer catalystN-1, N-3, and Sulfur1,3-Dialkyl-2-(alkylthio)benzimidazolium bromide nih.gov

Optimized Reaction Pathways and Conditions

To improve the efficiency, yield, and environmental footprint of synthesizing benzimidazole (B57391) derivatives, researchers have explored optimized reaction pathways, including one-pot syntheses and the use of catalysts.

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. Several one-pot methodologies have been developed for benzimidazole derivatives.

For example, a one-pot method has been reported for the synthesis of 2-benzimidazolesulfonamide derivatives directly from 2-mercaptobenzimidazole. This process involves an initial oxidative chlorination of the thiol group, followed by reaction with an aromatic amine in the same pot. scite.ai Another approach describes the one-pot synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and various aldehydes using a heterogeneous catalyst at ambient temperature. Furthermore, three-component reactions involving o-phenylenediamines, benzaldehydes, and phenylpropiolic acid have been developed for the efficient one-pot synthesis of 1,2-disubstituted benzimidazoles, facilitated by a copper catalyst. These examples highlight the trend towards more streamlined and efficient synthetic routes in benzimidazole chemistry.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions. The synthesis of benzimidazoles has benefited significantly from various catalytic systems.

Lewis Acid Catalysis: Lewis acids such as ZrOCl₂, TiCl₄, and various metal triflates (e.g., Er(OTf)₃) have proven to be highly effective catalysts for the condensation reaction between o-phenylenediamine and aldehydes or orthoesters to form the benzimidazole ring. researchgate.net

Metal Catalysis: Copper catalysts are widely used. For instance, CuI has been employed for the intramolecular cyclization of o-haloacetanilides with amidines to yield 2-substituted benzimidazoles.

Heterogeneous Catalysis: To simplify catalyst recovery and reuse, solid-supported catalysts have been developed. Engineered MgO@DFNS (dendritic fibrous nanosilica) has been used as a heterogeneous catalyst for the one-pot synthesis of 2-substituted benzimidazoles.

Phase-Transfer Catalysis (PTC): As mentioned earlier, PTC is effective for the alkylation and acylation of 2-mercaptobenzimidazole. Catalysts like tetrabutylammonium bromide (TBAB) facilitate the transfer of the benzimidazole anion from the solid or aqueous phase to the organic phase where it reacts with the alkylating or acylating agent. ijptjournal.comnih.gov

Organocatalysis: Chiral amines, such as L-prolinamide, have been used as organocatalysts for the stereoselective synthesis of chiral benzimidazole derivatives, showcasing an approach to control stereochemistry in these structures.

These catalytic methods provide a powerful toolkit for chemists to construct and functionalize the benzimidazole scaffold with greater control and efficiency.

Microwave-Assisted Synthesis Protocols for Benzimidazole N-Oxides and Related Structures

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating drug discovery and development, offering significant advantages over conventional heating methods, such as enhanced reaction rates, higher product purity, and improved yields. rsc.org This technology is particularly effective for the synthesis of heterocyclic compounds like benzimidazoles and their derivatives. mdpi.com Microwave-assisted reactions are noted for their simplicity, safety, and environmentally friendly nature, often reducing reaction times from hours to minutes. rsc.orgmdpi.com

A representative protocol for the synthesis of benzimidazole N-oxides involves a one-pot, two-step methodology facilitated by microwave heating. In a notable procedure for preparing 2-aryl-benzimidazole-3-oxide derivatives, 2-chloro-1,3-dinitrobenzene and benzylamine are heated in ethanol at 120°C for 20 minutes using a microwave reactor. eresearchco.com This initial step is followed by the addition of water and continued microwave irradiation at 150°C for another 20 minutes to facilitate cyclization. eresearchco.com This streamlined process, with a total reaction time of 40 minutes, utilizes sustainable solvents (ethanol and water) and allows for facile product isolation through simple filtration, often without the need for further purification. eresearchco.comnih.gov

The efficiency of microwave heating in these syntheses stems from its ability to directly and uniformly heat the reaction mixture, which can lead to a 10-30% increase in product yield compared to conventional methods. rsc.org The application of microwave technology has been successfully used in various benzimidazole syntheses, including condensations of o-phenylenediamine with aldehydes or carboxylic acids, showcasing its versatility and utility in generating diverse benzimidazole structures. mdpi.comijpsm.com

Table 1: Representative Microwave-Assisted Synthesis of 2-Aryl-Benzimidazole-3-Oxide

Parameter Condition Source
Step 1 Reactants 2-Chloro-1,3-dinitrobenzene, Benzylamine eresearchco.com
Step 1 Solvent Ethanol eresearchco.com
Step 1 Conditions 120°C, 20 min, Microwave Irradiation eresearchco.com
Step 2 Reagent Water eresearchco.com
Step 2 Conditions 150°C, 20 min, Microwave Irradiation eresearchco.com
Total Time 40 minutes eresearchco.com
Work-up Simple filtration eresearchco.com

Yield Optimization and Purification Techniques for this compound

The synthesis of N-substituted benzimidazoles, including the target compound this compound, typically involves the N-alkylation of the parent heterocycle. Optimizing the yield of this reaction requires careful consideration of several parameters, including the choice of base, solvent, and reaction temperature.

Commonly used bases for the N-alkylation of benzimidazoles include potassium carbonate (K₂CO₃), triethylamine (NEt₃), and potassium hydroxide (KOH). nih.gov The selection of the solvent system is also critical, with dimethylformamide (DMF), acetonitrile (MeCN), and dichloromethane (CH₂Cl₂) being frequently employed. nih.gov For instance, the N-alkylation of 5,6-dibromobenzimidazole with phenacyl halides was optimized using a K₂CO₃-DMF system at 80°C. nih.gov The molar ratio of the reactants is another key factor to control for maximizing product formation and minimizing side reactions.

Purification of benzimidazole derivatives is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. Standard purification techniques include:

Recrystallization: This is a common and effective method for purifying solid products. Ethanol and aqueous ethanol mixtures are frequently used solvents for recrystallizing benzimidazole derivatives. nih.gov

Column Chromatography: For more challenging separations or to isolate non-crystalline products, silica gel column chromatography is the method of choice. researchgate.net Eluent systems such as hexane/ethyl acetate and dichloromethane/methanol are often used to separate compounds based on polarity. nih.gov

Adsorption Chromatography: In some cases, purification can be achieved using adsorption chromatography on a silica gel column with solvents like benzene (B151609) and ethyl acetate. dtic.mil

Sublimation: For compounds with sufficient thermal stability and volatility, sublimation can be a powerful purification technique to obtain high-purity crystalline products. dtic.mil

Ion Exchange Chromatography: Given the polar nature of the benzimidazole nucleus, ion exchange chromatography presents a viable, albeit less common, purification strategy. dtic.mil

The crude product from the synthesis is often first washed with water and treated with a dilute base to remove acidic impurities before proceeding to chromatographic or recrystallization steps. dtic.mil

Synthesis of Structural Analogs and Derivatives of this compound for Comparative Studies

To investigate structure-activity relationships and explore the chemical space around this compound, the synthesis of various structural analogs is necessary. This involves modifying the core benzimidazole ring, altering the propanol side chain, and creating dimeric structures.

The functionalization of the benzene portion of the benzimidazole ring allows for the modulation of the compound's electronic and steric properties. A variety of substituted 2-mercaptobenzimidazoles can be synthesized, typically by starting with the appropriately substituted o-phenylenediamine. For example, the reaction of 4-nitro-o-phenylenediamine or 4-chloro-o-phenylenediamine with reagents like carbon disulfide can yield the corresponding 5-nitro- or 5-chloro-1H-benzimidazole-2-thiol. nih.govnih.gov

The general synthesis of the parent 1H-benzimidazole-2-thiol involves the condensation of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide and aqueous ethanol, followed by acidification. rsc.org This foundational method can be adapted for substituted diamines. Further modifications can be performed on the substituted benzimidazole core. For instance, a nitro group can be reduced to an amino group, which can then be converted into other functional groups, such as arylideneamino moieties, by condensation with various aromatic aldehydes. nih.gov

Table 2: Examples of Synthesized 2-Mercaptobenzimidazole Derivatives with Substituents on the Benzene Ring

Substituent at Position 5/6 Starting Material Synthetic Method Source
5-Nitro 4-Nitro-o-phenylenediamine Cyclization with CS₂ nih.gov
5-Amino 5-Nitro-1H-benzimidazole-2-thiol Reduction nih.gov
6-Chloro 4-Chloro-o-phenylenediamine Condensation nih.gov
5-(Arylideneamino) 5-Amino-1H-benzimidazole-2-thiol Condensation with aromatic aldehydes nih.gov
5,6-Dibromo 4,5-Dibromo-o-phenylenediamine Condensation nih.gov

The N-propanol side chain offers a reactive handle for further chemical modification. The hydroxyl group can undergo a variety of standard organic transformations. For example, the secondary alcohol can be oxidized to the corresponding ketone, 1-(2-mercapto-1H-benzimidazol-1-yl)propan-2-one, using appropriate oxidizing agents. Conversely, a ketone on the side chain can be reduced to a hydroxyl group. The synthesis of 1-(3-hydroxypropyl)benzimidazoles has been achieved in excellent yields via the reduction of the corresponding 1-(3-oxopropyl)benzimidazoles using sodium borohydride (NaBH₄) in methanol.

Additionally, the hydroxyl group can be protected to allow for selective reactions at other positions of the molecule. This selective protection enables further functionalization, such as etherification or esterification, to generate a library of derivatives with modified side chains.

Bis-benzimidazole derivatives, where two benzimidazole units are connected by a linker, represent another important class of structural analogs. The synthesis of bis-type 2-mercaptobenzimidazole derivatives is typically achieved by linking two units through the nitrogen atoms.

A common synthetic route involves a two-step process. nih.gov First, the 2-mercaptobenzimidazole is S-acylated by treatment with acetyl chloride in a solvent like acetone, using potassium carbonate as a base. nih.gov This acylated intermediate is then reacted with a dihaloalkane, such as 1,2-dibromoethane or 1,3-dibromopropane, in ethanol with potassium carbonate serving as a deacidifying agent. nih.gov This second step couples the two benzimidazole moieties, yielding the desired bis-type derivative.

It is important to note that the reaction of 1H-benzo[d]imidazole-2(3H)-thione with linkers like dibromopropane can sometimes lead to unexpected products. Instead of the intermolecular bis-alkylation, an intramolecular cyclization can occur. For instance, the reaction with dibromopropane can result in alkylation on the sulfur atom followed by an intramolecular cyclization with the ring nitrogen atom to form a fused tricyclic system, 3,4-dihydro-2H- eresearchco.comnih.govthiazino[3,2-a]benzimidazole.

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Advanced Spectroscopic and Structural Elucidation of 2 Mercapto 1h Benzimidazole 1 Propanol

Tautomerism Studies: Thione-Thiol Equilibrium and Its Spectroscopic Signatures

The molecular structure of 2-mercaptobenzimidazole (B194830) derivatives, including 2-mercapto-1H-benzimidazole-1-propanol, is characterized by the potential for prototropic tautomerism. This phenomenon involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic core, leading to a dynamic equilibrium between two tautomeric forms: the thione form (amide) and the thiol form (iminol).

Thione-Thiol Tautomerism in 2-Mercaptobenzimidazole Core
Figure 1. General equilibrium between the thione and thiol tautomeric forms of the 2-mercaptobenzimidazole nucleus. For this compound, the R group on N-1 would be a propanol (B110389) group, and the tautomeric equilibrium would involve the proton on N-3.

Extensive research on 2-mercaptobenzimidazole and its N-substituted derivatives has consistently shown that the equilibrium overwhelmingly favors the thione tautomer in both the solid state and in various solvents mdpi.comnih.gov. This preference is attributed to the greater thermodynamic stability of the thione form. The investigation of this equilibrium is primarily conducted through advanced spectroscopic techniques, which can detect the distinct structural features of each tautomer.

Detailed Research Findings

Spectroscopic analyses provide definitive evidence for the predominance of the thione structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy offer unique signatures for each tautomer.

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the tautomeric form present in solution. In N-1 substituted derivatives like this compound, the key indicator in ¹H NMR is the proton on the N-3 nitrogen. The thione form exhibits a characteristic signal for this N-H proton in the downfield region of the spectrum, typically around δ 12.0–13.2 ppm mdpi.com. This signal disappears upon deuterium exchange (addition of D₂O), confirming its identity as an acidic proton. Conversely, the thiol form, which would feature an S-H proton, is generally not observed.

In ¹³C NMR spectroscopy, the most diagnostic signal is that of the C2 carbon. For the thione tautomer, this carbon exists as a thiocarbonyl group (C=S), which resonates at a distinct downfield chemical shift, generally in the range of δ 168–172 ppm for N-acetylated derivatives mdpi.com. This is a clear and unambiguous marker for the thione structure.

Table 1: Characteristic NMR Spectroscopic Data for N-Substituted 2-Mercaptobenzimidazole Derivatives (Thione Form)
NucleusSignalTypical Chemical Shift (δ, ppm)Reference Compound(s)
¹HN-H (at N-3 position)12.20 - 13.141H-benzo[d]imidazole-2(3H)-thione, 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone mdpi.com
¹³CC=S (at C-2 position)168.4 - 168.91-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone, 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone mdpi.com

Infrared (IR) Spectroscopy:

IR spectroscopy corroborates the findings from NMR. The spectrum of the thione form is characterized by the presence of an N-H stretching vibration, typically observed as a broad band in the region of 3300–3500 cm⁻¹ mdpi.com. Another key feature is the absorption band corresponding to the C=S (thiocarbonyl) stretch, which appears in the range of 1250–1275 cm⁻¹ nih.gov. Crucially, the spectrum lacks the characteristic S-H stretching band that would be expected for the thiol tautomer (typically around 2500–2600 cm⁻¹).

Table 2: Key IR Absorption Bands for Distinguishing Thione and Thiol Tautomers
Vibrational ModeTautomerCharacteristic Wavenumber (cm⁻¹)
N-H stretchThione~3300 - 3500
S-H stretchThiol~2500 - 2600 (Typically absent)
C=S stretchThione~1250 - 1275

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is sensitive to the electronic structure of molecules and can be used to study tautomeric equilibria in solution unifr.ch. The thione and thiol forms possess different chromophoric systems, leading to distinct absorption maxima. Studies on related heterocyclic thiones show that the position of the equilibrium can be influenced by solvent polarity, with polar solvents generally stabilizing the more polar thione tautomer cdnsciencepub.comresearchgate.net. While the thione form is dominant, changes in solvent environment can be used to probe the underlying equilibrium dynamics. The transition from the chromophore of the thione group to the substituted thiol group would result in significant changes in the electronic spectra nih.gov.

Computational and Quantum Chemical Investigations of 2 Mercapto 1h Benzimidazole 1 Propanol

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-mercapto-1H-benzimidazole-1-propanol, DFT calculations offer a detailed understanding of its geometric and electronic properties.

The first step in computational analysis is the geometry optimization of the molecule to find its most stable conformation, which corresponds to the minimum energy state. For benzimidazole (B57391) derivatives, this is often performed using the B3LYP functional with a basis set such as 6-311G(d,p). The optimized geometry reveals bond lengths, bond angles, and dihedral angles. The electronic structure of this compound is characterized by the benzimidazole core, a bicyclic system with a benzene (B151609) ring fused to an imidazole (B134444) ring. The presence of the mercapto (-SH) group at the 2-position and the 1-propanol group at the 1-position of the imidazole ring introduces specific electronic features. The lone pairs of electrons on the sulfur and nitrogen atoms, as well as the pi-electron system of the aromatic rings, are key to its electronic properties and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

For 2-mercaptobenzimidazole (B194830) derivatives, the HOMO is typically distributed over the electron-rich regions, including the sulfur and nitrogen atoms and the benzene ring. The LUMO, on the other hand, is generally located over the imidazole ring and the C=S bond. The distribution of these orbitals provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of the molecule. These descriptors for 2-mercaptobenzimidazole and its derivatives have been investigated in theoretical studies. electrochemsci.org

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is known as the energy gap. A smaller energy gap implies higher reactivity and lower kinetic stability.

Hardness (η) and Softness (σ): Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large energy gap, and soft molecules have a small energy gap.

Electronegativity (χ): Electronegativity is the power of an atom or a molecule to attract electrons.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Below is a table of calculated quantum chemical descriptors for 2-mercaptobenzimidazole, which serves as a reference for understanding the properties of its 1-propanol derivative.

DescriptorSymbolFormulaValue (for 2-mercaptobenzimidazole)
HOMO EnergyEHOMO--6.23 eV
LUMO EnergyELUMO--1.35 eV
Energy GapΔEELUMO - EHOMO4.88 eV
Ionization PotentialI-EHOMO6.23 eV
Electron AffinityA-ELUMO1.35 eV
Hardnessη(I - A) / 22.44 eV
Softnessσ1 / η0.41 eV-1
Electronegativityχ(I + A) / 23.79 eV
Electrophilicity Indexωχ2 / (2η)2.94 eV

Data is illustrative and based on theoretical calculations for the parent compound 2-mercaptobenzimidazole. electrochemsci.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to the active site of a protein.

Derivatives of 2-mercaptobenzimidazole have been investigated as inhibitors of various enzymes, including tyrosinase and cholinesterase. mdpi.comnih.govjcsp.org.pk

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis. The mercapto group of 2-mercaptobenzimidazole derivatives is thought to play a crucial role in inhibiting tyrosinase by chelating the copper ions in the enzyme's active site. mdpi.comnih.gov Docking studies of related compounds, such as 5-methoxy-2-mercaptobenzimidazole, have shown that the molecule fits into the active site of tyrosinase, with the mercapto group interacting with the copper ions. nih.gov Hydrogen bonds and hydrophobic interactions with surrounding amino acid residues further stabilize the complex. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Benzimidazole derivatives have been explored as potential inhibitors of these enzymes for the treatment of Alzheimer's disease. physchemres.orgnih.govmdpi.commdpi.comsemanticscholar.org Molecular docking studies reveal that the benzimidazole core can engage in π-π stacking interactions with aromatic residues in the active site gorge of cholinesterases. The substituents on the benzimidazole ring can form hydrogen bonds and hydrophobic interactions, contributing to the binding affinity. jcsp.org.pk

Molecular docking simulations provide a detailed picture of the interactions between this compound and the amino acid residues in the active site of target enzymes.

For tyrosinase inhibition , the primary mechanism is predicted to be the chelation of the two copper ions by the sulfur atom of the mercapto group. The propanol (B110389) side chain could potentially form hydrogen bonds with polar residues at the entrance or within the active site, enhancing the binding affinity. Hydrophobic interactions between the benzimidazole ring and nonpolar residues would also contribute to the stability of the enzyme-inhibitor complex. For instance, in studies of similar inhibitors, interactions with residues like HIS61, HIS85, HIS94, HIS259, HIS263, and HIS296 in the active site of tyrosinase are considered important.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the influence of solvent environments on its structure and behavior.

Conformational Analysis:

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. MD simulations can explore the potential energy surface of this compound to identify its stable and low-energy conformations. By simulating the molecule's movements over nanoseconds or even microseconds, researchers can observe the transitions between different conformational states and determine their relative populations.

Key parameters that can be analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Dihedral Angle Analysis: To characterize the rotation around specific bonds and identify preferred torsional angles.

For instance, a study on benzimidazole derivatives has utilized MD simulations to understand the stability of ligand-protein complexes, where lower RMSD values indicate greater stability.

Solvent Effects:

The solvent environment can significantly impact the conformation and properties of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). This allows for a detailed investigation of how the solvent influences the conformational equilibrium and the accessibility of different functional groups.

Specific insights that can be gained include:

Hydration Shell Analysis: To understand the arrangement of water molecules around the solute and identify key hydrogen bonding interactions.

Solvation Free Energy Calculations: To quantify the energetic cost or favorability of solvating the molecule, which is crucial for understanding its solubility and partitioning behavior.

Atomistic MD simulations have been employed to explore the interactions of benzimidazole derivatives with lipid bilayers, providing insights into their permeability through cellular membranes. nih.gov

The following table summarizes the key applications of MD simulations in the study of this compound:

ApplicationDescriptionKey Parameters
Conformational AnalysisIdentification of stable and low-energy conformations.RMSD, RMSF, Dihedral Angles
Solvent EffectsUnderstanding the influence of the solvent on molecular structure and properties.Hydration Shell, Solvation Free Energy
Ligand-Target InteractionsInvestigating the binding mode and stability of the molecule with a biological target.Binding Free Energy, Interaction Energy

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comresearchgate.net For this compound, QSAR studies can be instrumental in designing new derivatives with improved activity.

The general workflow of a QSAR study involves:

Data Set Collection: A series of benzimidazole derivatives with their corresponding measured biological activities (e.g., IC50 values) is compiled. researchgate.net

Molecular Descriptor Calculation: A large number of numerical descriptors that encode the structural and physicochemical properties of the molecules are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the molecular descriptors with the biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. ajchem-a.com

Once a validated QSAR model is established, it can be used to:

Predict the activity of new, unsynthesized derivatives: This allows for the virtual screening of large libraries of compounds and prioritizes the synthesis of the most promising candidates. vjs.ac.vn

Identify key structural features for activity: The descriptors included in the QSAR model provide insights into the molecular properties that are either beneficial or detrimental to the desired biological activity. This information guides the rational design of more potent compounds.

For example, a 2D-QSAR model for a series of benzimidazole derivatives identified key descriptors that influence their anticancer activity. vjs.ac.vn Similarly, 3D-QSAR studies on other benzimidazole series have provided insights into their anti-enterovirus activities. biointerfaceresearch.com

The following table presents a hypothetical example of data that could be used in a QSAR study of this compound derivatives:

CompoundR-groupLogPMolecular WeightpIC50 (Experimental)pIC50 (Predicted)
1-H2.5208.275.25.1
2-CH32.9222.305.55.6
3-Cl3.1242.725.85.7
4-OCH32.4238.295.35.2

By leveraging the principles of QSAR, medicinal chemists can systematically modify the structure of this compound to optimize its biological activity, leading to the development of novel and more effective therapeutic agents.

Lack of Available Scientific Literature on the Coordination Chemistry of this compound

A thorough and comprehensive search of scientific databases and literature has revealed a significant lack of published research specifically detailing the coordination chemistry of the compound This compound . While extensive information is available on the coordination behavior of the parent compound, 2-mercaptobenzimidazole, and other benzimidazole derivatives, no specific studies, data, or detailed findings could be retrieved for the propanol-substituted derivative as requested.

The initial search strategy focused on broad queries related to the coordination chemistry of benzimidazole compounds and was progressively narrowed to the specific target molecule. Despite these efforts, no scholarly articles, communications, or reviews were identified that address the key aspects outlined in the user's request, including:

Ligand Properties and Donor Atom Characterization (S, N, O): No studies were found that characterize the specific donor atom properties of this compound.

Synthesis and Characterization of Metal Complexes: There is no available literature detailing the synthesis of its metal complexes with transition metal ions such as Co(II), Ni(II), Cu(II), or Zn(II).

Stoichiometry, Coordination Modes, and Geometries: In the absence of synthesis and characterization data, there is no information on the stoichiometry, coordination modes, or proposed geometries of any metal complexes of this ligand.

Spectroscopic Analysis: No spectroscopic data (IR, UV-Vis, NMR, Magnetic Data) for metal complexes of this compound could be located.

Theoretical Studies: The search yielded no theoretical or computational studies on the metal-ligand bonding and stability of its complexes.

Given the strict requirement to focus solely on "this compound" and to provide scientifically accurate information based on diverse sources, it is not possible to generate the requested article. Any attempt to extrapolate information from related compounds would be speculative and would not meet the stringent criteria of the user's instructions.

Therefore, until research on the coordination chemistry of this compound is conducted and published in peer-reviewed scientific literature, a detailed and accurate article on this specific topic cannot be produced.

Exploration of Research Applications of 2 Mercapto 1h Benzimidazole 1 Propanol

Material Science Research

In material science, the focus is on leveraging the compound's ability to interact with surfaces and integrate into larger molecular structures to create materials with novel or enhanced functionalities.

Investigating Self-Assembled Monolayers for Surface Modification

The presence of a mercapto (-SH) group in 2-mercapto-1H-benzimidazole-1-propanol is critical for its application in surface modification through the formation of self-assembled monolayers (SAMs). Thiols are well-known for their strong affinity for the surfaces of noble metals like gold, silver, and copper, where they form a strong covalent bond between sulfur and the metal atoms. This interaction drives the spontaneous organization of the molecules into a highly ordered, dense monomolecular layer.

The resulting SAM can dramatically alter the physicochemical properties of the substrate, including its wettability, chemical reactivity, and biocompatibility. The benzimidazole (B57391) and propanol (B110389) components of the molecule would form the outer surface of the monolayer, dictating the new interfacial properties. The propanol group, with its terminal hydroxyl (-OH) function, could be further functionalized, allowing for the attachment of other molecules in a stepwise surface engineering approach. Research on related mercapto-benzimidazole compounds demonstrates that these SAMs can effectively passivate the underlying metal surface.

Role in Corrosion Inhibition Mechanisms at Metal Surfaces

The benzimidazole scaffold, particularly when functionalized with a mercapto group, is a cornerstone of many effective corrosion inhibitors. While research on this compound is specific, extensive studies on its parent compound, 2-mercaptobenzimidazole (B194830) (MBI), provide deep insight into the operative mechanisms. These inhibitors function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment, such as acidic solutions. mdpi.comnih.gov

The inhibition mechanism involves several key processes:

Adsorption: The molecule adsorbs onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen and sulfur), which have lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms like iron. The π-electrons of the benzimidazole ring also contribute to the adsorption. mdpi.com

Blocking of Active Sites: By adsorbing on the surface, the inhibitor molecules block the active sites where electrochemical corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur. mdpi.com

Protective Film Formation: A dense layer of inhibitor molecules forms a physical barrier, preventing aggressive ions (like chloride) from reaching the metal surface.

Studies on MBI show that its adsorption typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface through a combination of physical and chemical adsorption (chemisorption). mdpi.com The presence of the propanol group in this compound is expected to influence its solubility and potentially enhance its adsorption characteristics, thereby affecting its inhibition efficiency.

Below is a table summarizing research findings on the corrosion inhibition efficiency of the related compound 2-mercaptobenzimidazole (2-MBI) under various conditions.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Source
2-MBICarbon Steel1 M HCl115 ppm30.792.76 researchgate.net
2-MBI Derivative (2-BIT)Mild Steel1.0 M HClNot Specified30>90 mdpi.com
2-MBI Derivative (3-BIT)Mild Steel1.0 M HClNot Specified30>95 mdpi.com

Incorporation into Polymer Systems for Enhanced Properties

Benzimidazole-containing compounds are incorporated into polymer backbones to create high-performance materials with exceptional thermal and chemical stability. osti.govnih.gov Polymers such as poly(benzimidazole imide)s (PBIIs) and other benzimidazole-linked polymers (BILPs) are valued in aerospace and electronics for their high glass transition temperatures and mechanical robustness. osti.govresearchgate.net

The incorporation of a molecule like this compound into a polymer system could occur in several ways:

As a Monomer: The propanol group could be chemically modified to react with other monomers to become part of the main polymer chain. The rigid benzimidazole unit would enhance the thermal stability of the resulting polymer. researchgate.net

As an Additive/Filler: Benzimidazole-linked porous polymers have been successfully used as fillers in mixed matrix membranes. osti.gov When incorporated into a polymer matrix like Matrimid®, they can improve properties such as gas permeability and selectivity for CO2/N2 separation. osti.gov The benzimidazole moiety provides favorable interactions with the polymer matrix, ensuring good dispersion and robust performance. osti.gov

As a Curing Agent: The mercapto group is reactive and can participate in vulcanization processes in rubber or other cross-linking reactions in different polymer systems.

Catalysis Studies

The nitrogen atoms in the benzimidazole ring and the sulfur atom of the mercapto group make this compound an excellent ligand for coordinating with transition metal ions. The resulting metal complexes often exhibit significant catalytic activity. nih.govnih.gov

Application of Metal Complexes as Catalysts in Organic Transformations

Metal complexes derived from benzimidazole ligands are pivotal in facilitating a wide range of organic reactions. researchgate.netresearchgate.net These complexes are particularly effective in cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Examples of catalytic applications include:

Palladium-Benzimidazole Complexes: These are widely used as catalysts in Suzuki-Miyaura and Heck coupling reactions, which are essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. ncsu.edu

Copper-Benzimidazole Complexes: These have been explored as catalysts for various oxidative reactions and click chemistry.

Nickel and Cobalt Complexes: These are employed for C-H activation and functionalization reactions, offering a direct way to modify complex molecules. uit.no

A complex formed from this compound and a metal like palladium would be expected to show high catalytic efficiency, with the ligand framework stabilizing the metal center and modulating its reactivity. ncsu.edu

Mechanistic Investigations of Catalytic Activity

Understanding the mechanism by which these catalysts operate is crucial for optimizing their performance and designing new, more efficient catalysts. Mechanistic studies typically reveal a catalytic cycle involving the metal center. nih.gov For a cross-coupling reaction catalyzed by a palladium-benzimidazole complex, the cycle generally involves:

Oxidative Addition: The organic halide reactant adds to the palladium(0) center, oxidizing it to palladium(II).

Transmetalation: A second reactant (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups couple and are eliminated from the palladium center, forming the final product and regenerating the active palladium(0) catalyst.

The benzimidazole ligand plays a critical role throughout this cycle. It stabilizes the various oxidation states of the metal, influences the rates of the individual steps, and can impart selectivity to the reaction. The electronic properties of the benzimidazole ring and the steric bulk of its substituents, such as the propanol group, can be fine-tuned to control the catalyst's activity and selectivity. uit.no Computational studies are often used alongside experimental work to elucidate the intricate details of these reaction mechanisms. nih.gov

Sensor Development Research

The benzimidazole framework, a core component of this compound, is extensively utilized in the design of chemosensors for detecting various analytes, including metal ions and anions. mdpi.com The inherent coordination sites within the benzimidazole structure allow for selective binding with specific ions, leading to a measurable signal. nih.gov

Design of Chemosensors for Metal Ions (e.g., Cu²⁺, Zn²⁺) or Anions

Researchers have successfully designed and synthesized benzimidazole derivatives as fluorescent chemosensors for the selective detection of copper (Cu²⁺) and zinc (Zn²⁺) ions. rsc.orgresearchgate.net One such sensor, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP), was developed to act as a novel fluorescent probe for both Cu²⁺ and Zn²⁺ in aqueous solutions. rsc.orgresearchgate.net The design allows for high selectivity and sensitivity, with the ability to distinguish between these two metal ions through different fluorescence responses. rsc.orgresearchgate.net The detection limit for Cu²⁺ was determined to be 0.16 μM, while for Zn²⁺ it was 0.1 μM. rsc.orgresearchgate.net

Similarly, another fluorescent chemosensor based on 8-aminoquinoline (B160924) bearing a benzimidazole moiety demonstrated high selectivity and sensitivity for Zn²⁺ ions in methanol. nih.gov This sensor was capable of distinguishing Zn²⁺ from other metal ions of the same group, such as Cd²⁺ and Hg²⁺, with a calculated detection limit of 0.176 μM. nih.gov

Beyond metal ions, research has also explored benzimidazole-based sensors for anions. Triazole-coupled benzimidazole probes have been synthesized to detect silver (Ag⁺) ions, and the resulting complex can then be used to recognize bromide (Br⁻) and chloride (Cl⁻) ions. researchgate.net This demonstrates the versatility of the benzimidazole scaffold in creating multi-functional chemosensors. researchgate.net

Table 1: Benzimidazole-Based Chemosensors for Ion Detection
Sensor BaseTarget Ion(s)Detection LimitSensing MechanismSource
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Cu²⁺0.16 μM"Turn-off" Fluorescence (ESIPT Inhibition) rsc.orgresearchgate.net
2,6-dibenzoimidazolyl-4-methoxyphenol (BBMP)Zn²⁺0.1 μMRatiometric "Turn-on" Fluorescence rsc.orgresearchgate.net
8-aminoquinoline-benzimidazole conjugateZn²⁺0.176 μM"Turn-on" Fluorescence (Tautomerization Inhibition) nih.gov
Triazole-coupled benzimidazoleAg⁺2.70 μMFluorescence Quenching researchgate.net
Triazole-coupled benzimidazole-Ag⁺ complexBr⁻ / Cl⁻22.2 μM / 23.0 μMFluorescence Enhancement researchgate.net

Fluorescence-Based Sensing Mechanisms

The detection capabilities of benzimidazole-based chemosensors are primarily driven by fluorescence mechanisms that are modulated upon ion binding. A common mechanism is the modulation of an Excited-State Intramolecular Proton-Transfer (ESIPT) process. rsc.orgresearchgate.net For example, the BBMP sensor exhibits fluorescence emission at 542 nm due to ESIPT. rsc.orgresearchgate.net Upon binding with Cu²⁺, this ESIPT process is inhibited, leading to a selective and efficient quenching, or "turn-off," of the fluorescence signal. rsc.orgresearchgate.net Conversely, the addition of Zn²⁺ to the same sensor not only causes a decrease in the original ESIPT fluorescence but also induces a new blue fluorescence emission at 462 nm, resulting in a ratiometric "turn-on" response. rsc.orgresearchgate.net

Another mechanism involves the inhibition of prototropic tautomerization. nih.gov An 8-aminoquinoline sensor bearing a benzimidazole moiety exists as two predominant tautomers. nih.gov The binding of Zn²⁺ ions inhibits this tautomerization, resulting in a highly selective and sensitive "turn-on" green fluorescence response. nih.gov

Furthermore, 2-mercaptobenzimidazole has been used to functionalize copper nanoparticles to create fluorescent probes. mdpi.com These MBI-CuNPs probes exhibit strong fluorescence emission, which is quenched upon interaction with specific analytes, demonstrating another versatile fluorescence-based sensing strategy. mdpi.com

In Vitro Biological Mechanistic Studies and Structure-Activity Relationships

Investigation of Enzyme Inhibition Mechanisms in vitro (e.g., tyrosinase, carbonic anhydrase)

The 2-mercaptobenzimidazole scaffold is a key structural motif in the development of potent enzyme inhibitors. The presence of the mercapto group is often critical for inhibitory activity, particularly against metalloenzymes. mdpi.com

Tyrosinase Inhibition

Tyrosinase is a multi-copper-containing enzyme that plays a crucial role in melanogenesis and enzymatic browning. nih.govresearchgate.net Derivatives of 2-mercaptobenzimidazole have been identified as highly potent tyrosinase inhibitors. mdpi.com The primary mechanism of inhibition involves the mercapto group (-SH) binding to the copper ions located at the active site of the tyrosinase enzyme. mdpi.comnih.gov This interaction prevents the substrate from accessing the active site, thereby inhibiting enzyme activity. mdpi.com Kinetic studies have shown that these compounds can act as mixed-type or non-competitive inhibitors. researchgate.netresearchgate.net For instance, one benzimidazole-thione Schiff base derivative exhibited mixed-type inhibition of mushroom tyrosinase with a Kᵢ value of 15 nM. researchgate.net Several 2-mercaptobenzimidazole analogs have demonstrated significantly greater potency than the standard inhibitor, kojic acid. mdpi.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-metalloenzymes involved in numerous physiological processes. nih.govresearchgate.net Substituted benzimidazole derivatives have been investigated as inhibitors of various human (h) CA isoforms, including the cytosolic hCA I and II and the tumor-associated hCA IX and XII. researchgate.netbohrium.com The inhibition mechanism typically involves the interaction of the inhibitor with the zinc ion in the enzyme's active site. nih.gov Studies on 1-substituted-1H-benzimidazolium salts revealed a non-competitive mode of inhibition against hCA I and hCA II. nih.gov Certain 2-mercapto-benzenesulfonamide derivatives have shown potent inhibition, particularly against hCA II, IX, and XII, with some compounds exhibiting selectivity for the tumor-associated isoforms over the cytosolic ones. bohrium.com

Table 2: In Vitro Enzyme Inhibition by Benzimidazole Derivatives
EnzymeInhibitor ClassInhibition Value (IC₅₀ / Kᵢ)Inhibition TypeSource
Mushroom Tyrosinase2-Mercaptobenzimidazole analog 4IC₅₀ = 0.05 μM (monophenolase)Not specified mdpi.com
Mushroom Tyrosinase2-Mercaptobenzimidazole analog 6IC₅₀ = 0.02 μM (diphenolase)Not specified mdpi.com
Mushroom Tyrosinase5-((4-nitrobenzylidene)amino)-1H-benzo[d]imidazole-2(3H)-thioneIC₅₀ = 4.8 nMMixed-type (Kᵢ = 15 nM) researchgate.net
Human Carbonic Anhydrase I (hCA I)2-Mercapto-benzenesulfonamidesKᵢ = 1.5 - 5.7 μMNot specified bohrium.com
Human Carbonic Anhydrase II (hCA II)2-Mercapto-benzenesulfonamidesKᵢ = 15 - 16 nMNot specified bohrium.com
Human Carbonic Anhydrase IX (hCA IX)2-Mercapto-benzenesulfonamidesKᵢ = 160 - 1950 nMNot specified bohrium.com
Human Carbonic Anhydrase XII (hCA XII)2-Mercapto-benzenesulfonamidesKᵢ = 1.2 - 413 nMNot specified bohrium.com

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Interactions

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of benzimidazole derivatives. These studies have revealed that the nature and position of substituents on the benzimidazole scaffold significantly influence their inhibitory potency and selectivity. nih.govresearchgate.net

Impact of Substituent Position and Nature on Activity Profile

The pharmacological effect of the benzimidazole ring system is highly dependent on substitutions at the N-1, C-2, C-5, and C-6 positions. researchgate.netnih.gov

C-2 Position: The substituent at the C-2 position is particularly critical. For tyrosinase inhibition, the presence of a 2-mercapto group is essential; its removal leads to a loss of activity. mdpi.com In other contexts, modifications at C-2, such as elongating an alkyl chain or introducing aromatic rings, can dramatically alter activity. nih.gov For instance, in one study on PPARγ activation, replacing an alkyl group at C-2 with a phenyl group resulted in the most active compound, while further hydroxylation of that phenyl group drastically decreased activity. nih.gov

N-1 Position: Substitution at the N-1 position can significantly enhance chemotherapeutic activity. nih.gov Attaching different groups, such as benzyl (B1604629) groups, to this position has been shown to produce biologically active compounds. nih.gov

C-5 and C-6 Positions: The substituents on the fused benzene (B151609) ring also play a key role. For anti-inflammatory activity, the nature of substituents at position 5 was found to be a determinant of activity. srrjournals.com In another study, various substituents on the aromatic ring were shown to be important, with substituted benzimidazoles proving superior to non-substituted versions. nih.gov The introduction of bioisosteric groups like -Cl, -F, or -CF₃ at the 5 and 6 positions has been used to modulate the antiprotozoal activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives. srrjournals.com

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Benzimidazole Derivatives
PositionSubstituent/ModificationImpact on ActivityTarget/ActivitySource
C-2Presence of Mercapto (-SH) groupEssential for activity; removal abolishes it.Tyrosinase Inhibition mdpi.com
C-2Alkyl chain elongation (propyl to butyl)Increased activity.PPARγ Activation nih.gov
C-2Introduction of Phenyl groupLed to the most active compound in the series.PPARγ Activation nih.gov
N-1Substitution with various groups (e.g., benzyl)Can increase chemotherapeutic activity.General Biological Activity nih.gov
C-5 / C-6Presence of substituents vs. non-substitutedSubstituted compounds showed superior activity.Anti-inflammatory nih.gov
C-5 / C-6Bioisosteric groups (-Cl, -F, -CF₃)Modulates potency.Antiprotozoal srrjournals.com
Ligand-Target Interactions at a Molecular Level (e.g., receptor binding, enzyme active site interactions)

The interaction of N-substituted benzimidazole derivatives with biological targets like enzymes is a key area of investigation. Molecular docking studies on related compounds provide insights into the potential binding modes of this compound.

Derivatives of 2-mercaptobenzimidazole have been shown to interact with the active sites of various enzymes. For instance, hydrazone derivatives of 2-mercaptobenzimidazole have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govfrontiersin.org Molecular docking simulations revealed that these compounds fit well within the enzyme's active site, where they are stabilized by a combination of hydrophobic interactions and hydrogen bonds. nih.govfrontiersin.org

Similarly, other N-acylhydrazone derivatives of 2-mercaptobenzimidazole have been studied as inhibitors of α-glucosidase. nih.govresearchgate.net Docking analyses indicated that these molecules bind within the enzyme's active site. nih.gov The benzimidazole ring and its substituents are crucial for forming these interactions. Because the benzimidazole structure is an aromatic and heterocyclic system, it can engage with biological targets through various non-covalent forces, including π–π stacking and hydrogen bonding. researchgate.net

Furthermore, studies on N-1 alkylated benzimidazoles have shown that they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-RT. nih.gov These compounds bind to an allosteric site on the enzyme, interacting with key amino acid residues through hydrophilic and hydrophobic interactions. nih.gov The nature and position of substituents on the benzimidazole ring, including at the N-1 position, play a critical role in determining the binding affinity and antiviral properties. nih.gov The presence of the propanol group in this compound, with its hydroxyl moiety, could potentially form specific hydrogen bonds within a target's active site, contributing to its binding affinity.

Mechanistic Exploration of In Vitro Antimicrobial Activity against Specific Strains

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents, with numerous derivatives exhibiting a broad spectrum of activity. researchgate.netijmrhs.comderpharmachemica.comscispace.com The antimicrobial effects of 2-mercaptobenzimidazole derivatives have been evaluated against various pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. ijmrhs.comnih.govresearchgate.net

The precise mechanism of action for antibacterial benzimidazoles can vary. Some proposed mechanisms include the inhibition of bacterial cell wall synthesis or interference with topoisomerase enzymes like DNA gyrase, which are essential for bacterial DNA replication. rjptonline.org The biological properties of the benzimidazole system are strongly influenced by the types of substituents at the N-1 and C-2 positions. acs.org N-alkylation, in particular, has been shown to affect the antibacterial potency of these compounds. researchgate.netgsconlinepress.comresearchgate.net

Studies on various N-alkyl 2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated significant inhibitory activity against strains like Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). acs.org For example, specific derivatives showed potent inhibition with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/mL against S. aureus and MRSA. acs.org Other research on N-alkyl 2-benzylthiomethyl-1H-benzimidazole derivatives reported MIC values ranging from 140 to 290 µg/mL against Escherichia coli and Staphylococcus aureus. gsconlinepress.comresearchgate.net The introduction of different alkyl or substituted groups at the nitrogen atom modulates the lipophilicity and electronic properties of the molecule, thereby influencing its ability to penetrate bacterial membranes and interact with intracellular targets. acs.org

Below is a table summarizing the in vitro antimicrobial activity of various N-substituted benzimidazole derivatives against selected microbial strains, as reported in the literature.

Compound TypeMicrobial StrainActivity (MIC in µg/mL)Reference
N-alkyl-2-(p-chlorophenyl)-benzimidazole derivativeStreptococcus faecalis8 acs.org
N-alkyl-2-(p-chlorophenyl)-benzimidazole derivativeStaphylococcus aureus4 acs.org
N-alkyl-2-(p-chlorophenyl)-benzimidazole derivativeMethicillin-resistant S. aureus (MRSA)4 acs.org
N-alkyl-2-(p-bromophenyl)-benzimidazole derivativeCandida albicans64 acs.org
N-alkyl-2-(p-bromophenyl)-benzimidazole derivativeAspergillus niger64 acs.org
Trimethylsilyl substituted benzimidazoleEnterococcus faecalis50 rroij.com
Trimethylsilyl substituted benzimidazoleStaphylococcus aureus50 rroij.com

Studies on Modulation of Biological Processes in vitro (e.g., tubulin polymerization)

A primary and well-documented mechanism of action for many benzimidazole derivatives is the inhibition of microtubule polymerization. researchgate.netnih.gov Microtubules are essential cytoskeletal proteins involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape. nih.gov Benzimidazoles exert their effect by binding to β-tubulin, a subunit of the tubulin heterodimer, thereby preventing its polymerization into microtubules. researchgate.net

This disruption of microtubule dynamics leads to an arrest of the cell cycle, typically in the G2/M phase, and can ultimately trigger apoptosis (programmed cell death). mdpi.com The binding site for many benzimidazole compounds on tubulin is the same as that of colchicine (B1669291), a well-known microtubule-destabilizing agent. mdpi.comnih.govnih.gov

The substitution pattern on the benzimidazole ring system is crucial for its anti-tubulin activity. Structure-activity relationship (SAR) studies have shown that substituents at the N-1 position can significantly impact the inhibitory potency. researchgate.netnih.gov The introduction of alkyl or aryl groups at the N-1 position of benzimidazole-derived acrylonitriles has been reported to yield promising antiproliferative agents that act via tubulin polymerization inhibition. researchgate.net Computational analyses confirm that these N-substituted skeletons are suitable for binding within the colchicine site on tubulin. nih.govresearchgate.net For example, certain hybrid molecules of benzimidazole have been shown to inhibit tubulin polymerization by nearly 50% and bind at the interface of the α/β tubulin chains. mdpi.com The propanol group at the N-1 position of this compound could therefore play a role in modulating its interaction with the tubulin protein.

The table below presents data on the tubulin polymerization inhibition by various benzimidazole derivatives.

Compound TypeActivity MeasurementValueReference
Benzimidazole-Triazole Hybrid (3a)IC50 for Tubulin Assembly Inhibition1.67 µM mdpi.com
Benzimidazole-Triazole Hybrid (3b)IC50 for Tubulin Assembly Inhibition1.00 µM mdpi.com
Benzimidazole-Podophyllotoxin Conjugate (18a)% Tubulin Polymerization Inhibition46.40% mdpi.com
Benzimidazole-Podophyllotoxin Conjugate (18b)% Tubulin Polymerization Inhibition48.50% mdpi.com
Podophyllotoxin (Control)% Tubulin Polymerization Inhibition50.19% mdpi.com
N,N-dimethylamino substituted acrylonitrile (B1666552) with N-isobutyl benzimidazoleIC50 (Antiproliferative)0.2-0.6 µM nih.govdocumentsdelivered.com

Q & A

Q. What are the most efficient synthesis protocols for 2-mercapto-1H-benzimidazole-1-propanol, and how do reaction conditions influence yield?

The synthesis of benzimidazole derivatives typically involves condensation of o-phenylenediamine with carbon disulfide in the presence of KOH, followed by alkylation or functionalization. For this compound, coupling agents like 1,3-dibromopropane are used to introduce the propanol moiety under mild alkaline conditions (e.g., potassium carbonate in ethanol) . Solvent-free, one-pot methodologies using organocatalysts (e.g., thiourea derivatives) can enhance efficiency by reducing side reactions and purification steps . Yield optimization requires precise control of temperature (30–40°C) and stoichiometric ratios of intermediates, as excess alkylating agents may lead to disulfide byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

Key techniques include:

  • FT-IR : Absorption bands at ~2550 cm⁻¹ (S-H stretch) and ~3150 cm⁻¹ (N-H stretch) confirm the mercapto and benzimidazole groups .
  • ¹H-NMR : Signals at δ 4.2–4.6 ppm (methylene protons adjacent to sulfur) and δ 7.0–7.4 ppm (aromatic protons) validate the propanol and benzimidazole moieties .
  • Mass Spectrometry : Molecular ion peaks at m/z 172.25 (calculated for C₇H₁₂N₂OS) confirm the molecular formula .

Q. What standard biological assays are used to evaluate the antimicrobial activity of this compound, and how are results interpreted?

Antimicrobial activity is assessed via:

  • Disc Diffusion Method : Inhibition zones against S. aureus and E. coli are compared to controls (e.g., ampicillin). Activity is quantified as minimum inhibitory concentration (MIC) .
  • Antifungal Assays : Growth inhibition of Candida albicans on nutrient agar, with ketoconazole as a reference .
    Results are statistically analyzed using ANOVA to determine significance (p < 0.05) and structure-activity relationships (e.g., electron-withdrawing substituents enhancing potency) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 2-mercapto-1H-benzimidazole derivatives be resolved?

Contradictions often arise from variations in substituent positioning, assay conditions, or microbial strains. For example, para-chloro substituents may enhance activity against gram-positive bacteria but reduce efficacy against gram-negative strains . To resolve discrepancies:

  • Perform dose-response curves to validate MIC values across multiple replicates.
  • Use molecular docking to assess binding affinity to target enzymes (e.g., dihydrofolate reductase) and correlate with experimental data .
  • Conduct comparative studies under standardized conditions (e.g., CLSI guidelines) to isolate structural effects .

Q. What strategies optimize the compound’s stability and bioavailability in pharmacological studies?

  • Pro-drug Design : Esterification of the propanol hydroxyl group improves lipophilicity and metabolic stability .
  • pH-Sensitive Formulations : Encapsulation in nanoparticles (e.g., PLGA) enhances solubility in physiological environments .
  • Metabolic Profiling : LC-MS/MS identifies major metabolites (e.g., sulfonic acid derivatives) to guide structural modifications .

Q. How do computational methods aid in predicting the compound’s interaction with biological targets?

  • Molecular Dynamics Simulations : Reveal binding modes to antimicrobial targets (e.g., β-tubulin in fungi) and quantify free energy changes (ΔG) .
  • QSAR Models : Relate substituent electronegativity or steric bulk to MIC values, enabling predictive design of analogs .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to prioritize candidates .

Q. What advanced synthetic routes enable selective functionalization of the benzimidazole core?

  • Microwave-Assisted Synthesis : Reduces reaction time (from hours to minutes) and improves regioselectivity for N-alkylation .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties for enhanced bioactivity .
  • Enzymatic Catalysis : Lipases or esterases achieve enantioselective synthesis of chiral derivatives .

Methodological Considerations

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between protons and carbons .
  • Elemental Analysis : Validate empirical formulas (e.g., %C, %H, %N) to rule out impurities .
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding patterns .

Q. What are the ethical and safety protocols for handling mercapto-containing compounds?

  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) before in vivo studies .
  • Ventilation and PPE : Avoid inhalation/contact due to potential irritancy (CAS 497855-87-5 safety sheet) .
  • Waste Disposal : Neutralize thiol residues with oxidizing agents (e.g., H₂O₂) before disposal .

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